molecular formula C20H15N B14441658 6,11-Dihydro-5h-naphtho[2,1-a]carbazole CAS No. 79074-24-1

6,11-Dihydro-5h-naphtho[2,1-a]carbazole

Cat. No.: B14441658
CAS No.: 79074-24-1
M. Wt: 269.3 g/mol
InChI Key: DBPZRZKWOVSANT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,11-Dihydro-5h-naphtho[2,1-a]carbazole is a nitrogen-containing aromatic heterocyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,11-Dihydro-5h-naphtho[2,1-a]carbazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the Michael addition of 1,4-naphthoquinone with 3,5-diaminobenzoic acid, followed by a Suzuki coupling reaction . The reaction is usually carried out in ethanol under reflux conditions for about 10 hours .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity. This might include the use of continuous flow reactors and advanced purification techniques like column chromatography.

Chemical Reactions Analysis

Types of Reactions

6,11-Dihydro-5h-naphtho[2,1-a]carbazole undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace hydrogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while reduction could produce hydroquinone derivatives.

Scientific Research Applications

6,11-Dihydro-5h-naphtho[2,1-a]carbazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,11-Dihydro-5h-naphtho[2,1-a]carbazole involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to interfere with cellular redox processes, leading to oxidative stress and apoptosis in cancer cells . The compound’s structure allows it to interact with DNA and proteins, disrupting their normal functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,11-Dihydro-5h-naphtho[2,1-a]carbazole is unique due to its combined naphthoquinone and carbazole structures, which confer distinct electronic and biological properties. This makes it a versatile compound for various applications, from materials science to medicine.

Properties

CAS No.

79074-24-1

Molecular Formula

C20H15N

Molecular Weight

269.3 g/mol

IUPAC Name

6,11-dihydro-5H-naphtho[2,1-a]carbazole

InChI

InChI=1S/C20H15N/c1-2-6-14-13(5-1)9-10-17-15(14)11-12-18-16-7-3-4-8-19(16)21-20(17)18/h1-10,21H,11-12H2

InChI Key

DBPZRZKWOVSANT-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C3=C1C4=CC=CC=C4C=C3)NC5=CC=CC=C25

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.